2,6-Dinitro-3-ethoxypyridine
Description
2,6-Dinitro-3-ethoxypyridine is a pyridine derivative featuring nitro groups at the 2- and 6-positions and an ethoxy substituent at the 3-position. The nitro groups are electron-withdrawing, significantly influencing the compound’s electronic properties and reactivity, while the ethoxy group introduces steric bulk and moderate electron-donating effects. This combination makes the compound a candidate for applications in agrochemicals, explosives, or as a precursor in organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
3-ethoxy-2,6-dinitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-2-15-5-3-4-6(9(11)12)8-7(5)10(13)14/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUOGXVYROGXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309249 | |
| Record name | 3-Ethoxy-2,6-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887571-13-3 | |
| Record name | 3-Ethoxy-2,6-dinitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887571-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethoxy-2,6-dinitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001309249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Electronic Effects
2,6-Bis(chloromethyl)pyridine
- Structure : Chloromethyl groups at 2- and 6-positions.
- Key Differences : Chlorine atoms are less electron-withdrawing than nitro groups, resulting in higher electron density on the pyridine ring. This enhances nucleophilic substitution reactivity compared to nitro-substituted analogs.
- Synthesis : Prepared via radical chlorination of 2,6-dimethylpyridine, as described in .
3-Acetylpyridine
- Structure : Acetyl group at the 3-position.
- Key Differences : The acetyl group is electron-withdrawing but less so than nitro groups. It also lacks the steric hindrance of ethoxy, leading to distinct reactivity in condensation or reduction reactions .
6-Allyl-2,3-dimethoxypyridine
- Structure : Methoxy groups at 2- and 3-positions, allyl at 6-position.
- This compound may exhibit enhanced stability in polymerization or cycloaddition reactions compared to nitro-substituted derivatives .
Physical and Chemical Properties
The table below extrapolates properties of 2,6-Dinitro-3-ethoxypyridine based on analogs from the evidence:
*Estimated based on molecular formula (C₇H₇N₃O₅). †Predicted using fragment contribution methods.
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